beta-Boswellic acid
Overview
Description
Boswellic acids are a series of pentacyclic triterpenoid molecules produced by plants in the genus Boswellia. Boswellic acids have been traditionally used for their anti-inflammatory properties and have recently gained attention for their potential therapeutic effects in various chronic diseases .
Mechanism of Action
Target of Action
Beta-Boswellic Acid (β-BA), a pentacyclic triterpene molecule, has been found to interact with several molecular targets. It directly binds, competitively interacts, and reversibly inhibits cathepsin G (catG) at submicromolar IC 50 ranges . It also targets key mediators involved in the pathogenesis of cancer including NF-κB, STAT3, PPAR-γ, C/EBP-α, COX-2, MMP-9, Caspase, Cyclin D, Cyclin E, p21, p53, Rb, Bcl-2, Bcl-xL, Mcl-1, IAP-1, survivin, VEGF, PDGF, AR, DR-5, CXCR4, PDGFR, Akt, ERK1/2, p38 MAPK, CDK-2, CDK-4 .
Mode of Action
β-BA exerts its effects through various mechanisms. It has been shown to activate caspases, upregulate Bax expression, downregulate nuclear factor-kappa B (NF-kB), and stimulate poly (ADP)-ribose polymerase (PARP) cleavage . These actions are primarily responsible for its cytotoxic and antitumor effects .
Biochemical Pathways
β-BA affects several biochemical pathways. It has been shown to protect against cerebral ischemia/reperfusion injury via the activation of the Protein Kinase C Epsilon/Nuclear Factor Erythroid 2-like 2/Heme Oxygenase-1 (PRKCE/NFE2L2/HMOX1) pathway . This pathway plays a crucial role in the body’s response to oxidative stress .
Pharmacokinetics
Despite the beneficial effects of β-BA, its pharmacokinetic properties lead to poor pharmacological performance . Novel drug delivery systems such as polymeric micelles, metallic nanoparticles, polymeric nanoparticles, nano metal organic frameworks, phytosome, liposome, and nanogel are being used to increase oral bioavailability and improve pharmacokinetic properties .
Result of Action
The molecular and cellular effects of β-BA’s action are diverse. It has been shown to markedly improve neurological deficits and decrease infarct volume and necrotic neurons in rats . In vitro results showed that β-BA protected neurons against oxygen–glucose deprivation and reoxygenation (OGD/R)-induced injury .
Action Environment
The action of β-BA can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) during cerebral ischemia/reperfusion (I/R) injury can cause changes in lipids and proteins, as well as DNA oxidative damage in the brain, leading to tissue damage and neurological disorders . β-BA reportedly exerts antioxidant effects, potentially mitigating the impact of such environmental factors .
Biochemical Analysis
Biochemical Properties
Beta-Boswellic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . Specifically, the 3-acetyl-11-keto-beta-Boswellic acid binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It also binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling in OA chondrocytes, osteoblasts, and synoviocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the innate immune receptor Toll-like Receptor 4 (TLR4) complex and inhibits both TLR4 and Interleukin 1 Receptor (IL1R) signaling . This inhibition downregulates reactive oxygen species (ROS) synthesis and MAPK p38/NFκB, NLRP3, IFNαβ, TNF, and ECM-related pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to markedly improve neurological deficits and decrease infarct volume and necrotic neurons in rats . The in vitro results showed that this compound protected neurons against oxygen-glucose deprivation and reoxygenation (OGD/R)-induced injury .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, this compound was administered at doses of 1, 2, and 10 mg/kg body weight for 21 days, significantly improving body weight loss, water consumption, and specifically the concentration of blood glucose level in diabetic animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it inhibits the activity of the enzyme 5-lipoxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boswellic acids can be isolated from the gum resin of Boswellia species through various extraction methods. One common method involves the use of ethanol to extract the resin, followed by chromatographic separation to isolate the individual boswellic acids . High-performance liquid chromatography (HPLC) is often employed for the quantitation and separation of boswellic acids .
Industrial Production Methods: Industrial production of boswellic acids typically involves large-scale extraction from Boswellia resin. The resin is collected, dried, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to obtain high-purity boswellic acids .
Chemical Reactions Analysis
Types of Reactions: Boswellic acids undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the pyrolysis of Boswellia sacra resin leads to the aromatization of ring A, resulting in the formation of tri-aromatic compounds .
Common Reagents and Conditions: Common reagents used in the reactions of boswellic acids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from the reactions of boswellic acids include various derivatives with modified functional groups, such as acetylated and keto forms of boswellic acids .
Scientific Research Applications
Boswellic acids have a wide range of scientific research applications due to their diverse biological activities. They are extensively studied for their anti-inflammatory, anti-tumor, antiviral, hepatoprotective, gastroprotective, antidiabetic, antimicrobial, hemolytic, antipruritic, spasmolytic, and antithrombotic properties . In modern medicine, boswellic acids are used in the development of novel drug delivery systems, such as nanoparticles, to enhance their bioavailability and therapeutic effects .
Comparison with Similar Compounds
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Boswellic acids stand out due to their unique structural features and specific mechanisms of action, making them valuable compounds in both traditional and modern medicine.
Properties
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-PONOSELZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057578 | |
Record name | beta-Boswellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Boswellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
631-69-6 | |
Record name | beta-Boswellic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boswellic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Boswellic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BOSWELLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B252M1YO2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Boswellic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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